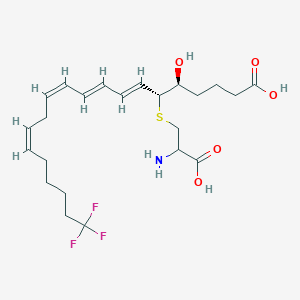

20,20,20-Trifluoroleukotriene E4

Description

However, the evidence highlights related fluorinated leukotrienes and structural analogs, such as 20,20,20-Trifluoroleukotriene B4 (LTB₄) and derivatives of leukotriene E4 (LTE₄), including 20-hydroxy-LTE4 and 20-COOH-LTE4. These analogs offer insights into the role of fluorination and functional group modifications in altering metabolic stability, receptor interactions, and biological activity .

Leukotrienes (LTs) are eicosanoids derived from arachidonic acid, playing critical roles in inflammation and immune responses. Fluorination at specific positions (e.g., C20) is a common strategy to enhance metabolic stability by resisting enzymatic degradation, as demonstrated in studies on trifluorinated LTB₄ analogs . While LTE₄ is a cysteinyl leukotriene involved in prolonged inflammatory responses, its fluorinated or hydroxylated derivatives remain less characterized in the literature provided.

Properties

CAS No. |

131074-64-1 |

|---|---|

Molecular Formula |

C23H34F3NO5S |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfanyl-20,20,20-trifluoro-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C23H34F3NO5S/c24-23(25,26)16-11-9-7-5-3-1-2-4-6-8-10-14-20(33-17-18(27)22(31)32)19(28)13-12-15-21(29)30/h2-6,8,10,14,18-20,28H,1,7,9,11-13,15-17,27H2,(H,29,30)(H,31,32)/b4-2-,5-3-,8-6+,14-10+/t18?,19-,20+/m0/s1 |

InChI Key |

KOJLKTXOQDHBBV-LGOCROHXSA-N |

SMILES |

C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Isomeric SMILES |

C(CCC(F)(F)F)C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)N |

Canonical SMILES |

C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Synonyms |

20,20,20-trifluoroleukotriene E4 omega-F3-LTE4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

20,20,20-Trifluoroleukotriene B4 vs. Native LTB4

The trifluoro substitution at C20 in LTB₄ significantly alters its properties compared to the native compound:

This modification demonstrates that fluorination enhances metabolic stability without completely abolishing biological function, making it valuable for mechanistic studies .

20-Hydroxy-LTE4 and 20-COOH-LTE4

LTE₄ derivatives with hydroxyl or carboxyl groups at C20 exhibit distinct structural and functional differences:

12-Oxo-20-Trihydroxy-LTB4

This oxidized LTB₄ metabolite highlights the impact of functional group diversity:

- Structure : Contains a 12-keto group and three hydroxyl groups at C20 .

- Activity : Less pro-inflammatory than LTB₄, suggesting oxidation reduces potency .

- Metabolism : Formed via lipoxygenase pathways, illustrating enzymatic versatility in modifying leukotriene scaffolds .

Key Research Findings and Implications

Fluorination Enhances Stability : The trifluoro-LTB₄ analog’s resistance to β-oxidation underscores fluorination as a viable strategy for developing stable LT analogs for therapeutic research .

Functional Group Modifications Alter Activity : Hydroxylation or carboxylation at C20 in LTE₄ derivatives may modulate receptor interactions, though further studies are needed to confirm this .

Oxidation Reduces Pro-Inflammatory Effects : The 12-oxo-20-trihydroxy-LTB₄ metabolite demonstrates how enzymatic modifications can attenuate inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.